molecular formula C17H24O B12693227 Crotonylmethyl-1,5,9-cyclododecatriene CAS No. 71735-80-3

Crotonylmethyl-1,5,9-cyclododecatriene

Cat. No.: B12693227
CAS No.: 71735-80-3
M. Wt: 244.37 g/mol
InChI Key: UKGBTZQRUMBTFA-IMWBBIRMSA-N
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Description

Crotonylmethyl-1,5,9-cyclododecatriene is a complex organic compound that features a unique structure combining a crotonyl group with a cyclododecatriene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The cyclotrimerization is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction is carried out in an inert solvent such as hexane or toluene under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 1,5,9-cyclododecatriene involves continuous processes where butadiene is polymerized in the presence of a catalyst and solvent. The reaction mixture is subjected to high pressure and temperature to ensure efficient conversion . The crotonyl group is then introduced through a subsequent reaction step involving crotonyl chloride and a suitable base.

Chemical Reactions Analysis

Types of Reactions

Crotonylmethyl-1,5,9-cyclododecatriene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Epoxides: Formed through oxidation reactions.

    Saturated Derivatives: Formed through reduction reactions.

    Halogenated Compounds: Formed through substitution reactions.

Scientific Research Applications

Crotonylmethyl-1,5,9-cyclododecatriene has several scientific research applications:

Mechanism of Action

The mechanism of action of crotonylmethyl-1,5,9-cyclododecatriene involves its interaction with molecular targets through its functional groups. The crotonyl group can participate in conjugation reactions, while the cyclododecatriene ring can undergo various transformations. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a crotonyl group and a cyclododecatriene ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

71735-80-3

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

(E)-1-[(1Z,5E,9E)-6-methylcyclododeca-1,5,9-trien-1-yl]but-2-en-1-one

InChI

InChI=1S/C17H24O/c1-3-10-17(18)16-13-7-5-4-6-11-15(2)12-8-9-14-16/h3-5,10,12,14H,6-9,11,13H2,1-2H3/b5-4+,10-3+,15-12+,16-14-

InChI Key

UKGBTZQRUMBTFA-IMWBBIRMSA-N

Isomeric SMILES

C/C=C/C(=O)/C/1=C\CC/C=C(/CC/C=C/CC1)\C

Canonical SMILES

CC=CC(=O)C1=CCCC=C(CCC=CCC1)C

Origin of Product

United States

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